molecular formula C13H17IO2 B14836283 1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene

1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene

Katalognummer: B14836283
Molekulargewicht: 332.18 g/mol
InChI-Schlüssel: AHMUQBJSGSWFQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene is an organic compound with the molecular formula C13H17IO2 and a molecular weight of 332.18 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and iodo functional groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzene Ring Substituents: The tert-butoxy and cyclopropoxy groups are introduced onto the benzene ring through nucleophilic substitution reactions.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the iodo group.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include iodine, oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles .

Wissenschaftliche Forschungsanwendungen

1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The tert-butoxy and cyclopropoxy groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene can be compared with other similar compounds, such as:

    1-Tert-butoxy-3-ethoxy-5-iodobenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    1-Tert-butoxy-3-methoxy-5-iodobenzene: Contains a methoxy group instead of a cyclopropoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .

Eigenschaften

Molekularformel

C13H17IO2

Molekulargewicht

332.18 g/mol

IUPAC-Name

1-cyclopropyloxy-3-iodo-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C13H17IO2/c1-13(2,3)16-12-7-9(14)6-11(8-12)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI-Schlüssel

AHMUQBJSGSWFQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.